rac-(3R,4S)-4-tert-butylpyrrolidine-3-carboxylic acid hydrochloride, trans

Description

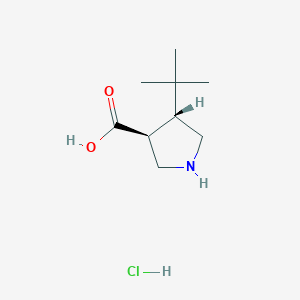

rac-(3R,4S)-4-tert-Butylpyrrolidine-3-carboxylic acid hydrochloride, trans, is a chiral pyrrolidine derivative featuring a trans-configuration between the 3R and 4S stereocenters. The compound includes a bulky tert-butyl substituent at the 4-position and a carboxylic acid group at the 3-position, neutralized as a hydrochloride salt. Pyrrolidine-based structures are widely utilized as intermediates in pharmaceutical synthesis due to their conformational rigidity and ability to modulate pharmacokinetic properties. Its racemic nature and trans stereochemistry distinguish it from related analogs in drug discovery pipelines .

Properties

Molecular Formula |

C9H18ClNO2 |

|---|---|

Molecular Weight |

207.70 g/mol |

IUPAC Name |

(3S,4R)-4-tert-butylpyrrolidine-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C9H17NO2.ClH/c1-9(2,3)7-5-10-4-6(7)8(11)12;/h6-7,10H,4-5H2,1-3H3,(H,11,12);1H/t6-,7-;/m1./s1 |

InChI Key |

AUDDDBSHSHPQRM-ZJLYAJKPSA-N |

Isomeric SMILES |

CC(C)(C)[C@@H]1CNC[C@H]1C(=O)O.Cl |

Canonical SMILES |

CC(C)(C)C1CNCC1C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4S)-4-tert-butylpyrrolidine-3-carboxylic acid hydrochloride, trans typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method includes the reaction of tert-butylamine with a suitable pyrrolidine derivative under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4S)-4-tert-butylpyrrolidine-3-carboxylic acid hydrochloride, trans can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the carboxylic acid group, using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Thionyl chloride in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of acyl chlorides or bromides.

Scientific Research Applications

rac-(3R,4S)-4-tert-butylpyrrolidine-3-carboxylic acid hydrochloride, trans has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its potential role in enzyme inhibition and protein binding.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of rac-(3R,4S)-4-tert-butylpyrrolidine-3-carboxylic acid hydrochloride, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations :

- Aliphatic vs. Aromatic Substituents : The tert-butyl group in the target compound enhances lipophilicity and steric bulk compared to aromatic substituents (e.g., 2,4-difluorophenyl in or benzyl-pyrazole in ). This may improve metabolic stability but reduce aqueous solubility.

- Salt Form: Monohydrochloride salts (target and ) generally exhibit lower solubility than dihydrochlorides (), impacting formulation strategies.

Biological Activity

rac-(3R,4S)-4-tert-butylpyrrolidine-3-carboxylic acid hydrochloride, trans, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound belongs to the pyrrolidine family and is characterized by a tert-butyl group at the 4-position and a carboxylic acid functionality at the 3-position. Its chemical structure can be represented as follows:

1. Pharmacological Effects

Research indicates that rac-(3R,4S)-4-tert-butylpyrrolidine-3-carboxylic acid hydrochloride exhibits several pharmacological effects:

- FXR Antagonism : The compound has been studied for its role as a farnesoid X receptor (FXR) antagonist. FXR is involved in regulating bile acid homeostasis and glucose metabolism. In vitro studies have shown that derivatives of this compound can modulate FXR activity, which may have implications for metabolic disorders .

- Neuroprotective Properties : Some studies suggest that related pyrrolidine compounds exhibit neuroprotective effects, potentially making them candidates for treating neurodegenerative diseases. This is attributed to their ability to inhibit specific pathways involved in neuronal apoptosis .

2. Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the pyrrolidine structure significantly affect biological activity. For instance:

- Substituent Variations : Alterations in the substituents on the pyrrolidine ring can enhance or diminish FXR antagonistic activity. For example, replacing certain functional groups or introducing halogens has been shown to influence potency and selectivity .

Case Study 1: FXR Antagonist Development

A study conducted on a series of pyrrolidine derivatives demonstrated that rac-(3R,4S)-4-tert-butylpyrrolidine-3-carboxylic acid hydrochloride was among the most potent FXR antagonists identified. The study utilized high-throughput screening methods to evaluate the efficacy of various derivatives against FXR, leading to insights on optimizing chemical structures for enhanced activity .

Data Tables

Q & A

Q. What are the key synthetic routes for rac-(3R,4S)-4-tert-butylpyrrolidine-3-carboxylic acid hydrochloride, trans, and how do stereochemical outcomes vary under different conditions?

- Methodological Answer : The synthesis typically involves enantioselective catalysis or chiral resolution. For example, tert-butyl groups are introduced via nucleophilic substitution or protection strategies (e.g., tert-butoxycarbonyl (Boc) protection) . Stereochemical control is achieved using chiral auxiliaries or catalysts, with trans-configuration stabilization influenced by steric hindrance from the tert-butyl group. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize epimerization. Characterization via -NMR and chiral HPLC validates stereochemical purity .

Q. How can researchers confirm the trans-configuration and racemic nature of this compound experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for confirming trans-configuration . Racemic verification requires chiral stationary phase HPLC or polarimetry. For example, resolving enantiomers using columns like Chiralpak IA/IB under isocratic conditions (e.g., hexane:isopropanol 90:10) provides retention time differences ≥2 min for enantiomers .

Q. What analytical techniques are critical for characterizing intermediates and final products?

- Methodological Answer :

- NMR spectroscopy : , , and 2D-COSY to confirm backbone structure and substituent positions.

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- Thermogravimetric analysis (TGA) : Assesses thermal stability of the hydrochloride salt form .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular dynamics) predict reaction pathways for synthesizing this compound with high enantiomeric excess?

- Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies to identify low-barrier pathways for stereoselective synthesis. For instance, tert-butyl group orientation in the pyrrolidine ring can be modeled to predict steric effects on reaction intermediates . Quantum mechanical/molecular mechanical (QM/MM) simulations further refine solvent interactions . Pairing computational results with experimental DOE (Design of Experiments) optimizes catalyst loading and solvent systems .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations or splitting patterns)?

- Methodological Answer : Contradictions often arise from dynamic processes (e.g., ring puckering in pyrrolidine). Variable-temperature NMR (VT-NMR) can detect conformational exchange. For example, coalescence temperatures >300 K suggest slow interconversion between chair and twist-boat conformers . NOESY/ROESY experiments differentiate through-space interactions from chemical exchange .

Q. How do reaction conditions (e.g., solvent, catalyst) influence the stability of the hydrochloride salt under catalytic hydrogenation?

- Methodological Answer : Hydrochloride salts are prone to decomposition under acidic/basic conditions. Solvent selection (e.g., dichloromethane vs. THF) impacts protonation equilibria. Catalyst poisoning studies (e.g., using Pd/C vs. PtO) reveal sulfur or chloride sensitivity. In-situ FTIR monitors HCl release during hydrogenation, guiding pH adjustments .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental yields in asymmetric synthesis?

- Methodological Answer : Discrepancies often stem from unaccounted solvent effects or competing pathways. Hybrid workflows (e.g., ICReDD’s reaction path search + Bayesian optimization) reconcile computational and experimental data . For example, if DFT predicts a 90% yield but experiments yield 60%, microkinetic modeling may identify overlooked side reactions (e.g., tert-butyl group hydrolysis) .

Q. What experimental controls are necessary to validate the absence of diastereomer contamination in final products?

- Methodological Answer :

- Chiral derivatization : React with a chiral agent (e.g., Mosher’s acid) and analyze via -NMR for split signals.

- Ion chromatography : Detect counterion variations (e.g., chloride vs. acetate) that indicate salt-form impurities .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.